![molecular formula C14H16ClN B1459140 [3-(4-Methylphenyl)phenyl]methanamine hydrochloride CAS No. 1394042-69-3](/img/structure/B1459140.png)
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride
Overview
Description
“[3-(4-Methylphenyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1394042-69-3 . It has a molecular weight of 233.74 . The IUPAC name for this compound is (4’-methyl [1,1’-biphenyl]-3-yl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[3-(4-Methylphenyl)phenyl]methanamine hydrochloride” is 1S/C14H15N.ClH/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3-(4-Methylphenyl)phenyl]methanamine hydrochloride” is a solid substance that is stored at room temperature . It has a molecular weight of 233.74 .Scientific Research Applications
Chemical Synthesis and Characterization
Compounds structurally similar to “[3-(4-Methylphenyl)phenyl]methanamine hydrochloride” have been synthesized for various research purposes. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine demonstrates the creation of novel compounds through specific chemical reactions, highlighting the versatility of related chemical frameworks in producing new molecules with potentially unique properties (Shimoga, Shin, & Kim, 2018). Similarly, the creation of iron(III) complexes for cellular imaging and photocytotoxicity explores the potential of related compounds in medical applications (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Pharmacological Studies
A study on an orally active, water-soluble neurokinin-1 receptor antagonist presents the pharmacological application of structurally related compounds. This research shows the therapeutic potential of such compounds in treating conditions like emesis and depression, emphasizing the significance of chemical modifications to enhance solubility and efficacy (Harrison et al., 2001).
Catalytic Applications
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles and their evaluation in catalysis demonstrate the use of structurally related compounds in enhancing chemical reactions. This research suggests the potential of these compounds in developing more efficient and selective catalysts for industrial applications (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Material Science
In the field of material science, the characterization and solubility measurement of selected arylamines highlight the importance of understanding the physical and chemical properties of compounds for their application in various industries, including electronics and pharmaceuticals (Manifar, Rohani, Duque, Jennings, & Saban, 2006).
Safety and Hazards
The safety information for “[3-(4-Methylphenyl)phenyl]methanamine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
[3-(4-methylphenyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIIDSOMLMNKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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